

Application Notes and Protocols: Tetrahydro-2H-pyran-3-ol in Medicinal Chemistry

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Compound of Interest

Compound Name: tetrahydro-2H-pyran-3-ol

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Introduction

The tetrahydro-2H-pyran (THP) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of biologically active compounds. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive building block in drug design. This document focuses on the applications of a key derivative, **tetrahydro-2H-pyran-3-ol**, and its analogues in medicinal chemistry, with a particular emphasis on their utility in the development of anticancer, antimicrobial, and antiviral agents. These notes provide an overview of the therapeutic applications, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.

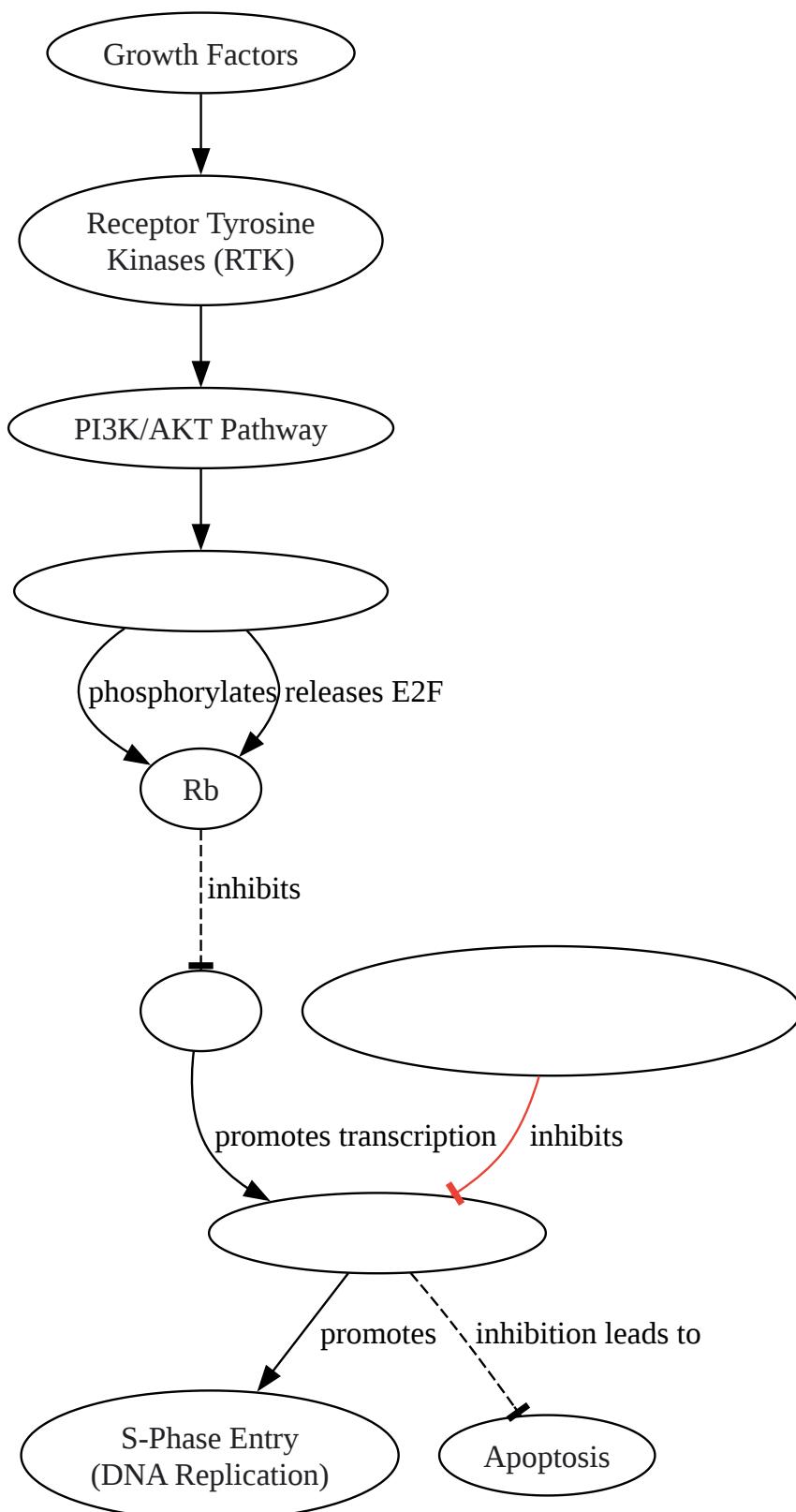
I. Anticancer Applications

Derivatives of the tetrahydro-2H-pyran scaffold have demonstrated significant potential as anticancer agents. Notably, fused pyran systems such as pyrano[2,3-c]pyrazoles and tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-ones have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.

Mechanism of Action

A key mechanism of action for some anticancer pyran derivatives is the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDKs are crucial regulators of the cell cycle, and their

dysregulation is a hallmark of many cancers.^[1] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.^[2] Specifically, the CDK2/Cyclin E and CDK2/Cyclin A complexes are essential for the G1/S transition and S-phase progression, respectively. By inhibiting CDK2, these compounds can halt the proliferation of cancer cells.^[3]

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Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative tetrahydro-2H-pyran derivatives.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
16c	SK-BR-3 (Breast)	0.21	[1][4]
16d	SK-BR-3 (Breast)	0.15	[1][4]
4d	HCT-116 (Colon)	75.1	[5]
4k	HCT-116 (Colon)	85.88	[5]
4g	SW-480 (Colon)	34.6	[6]
4i	SW-480 (Colon)	35.9	[6]
4j	SW-480 (Colon)	38.6	[6]
4g	MCF-7 (Breast)	42.6	[6]
4i	MCF-7 (Breast)	34.2	[6]
4j	MCF-7 (Breast)	26.6	[6]
5a	A549 (Lung)	< Etoposide	[2][7]
5a	LNCaP (Prostate)	< Etoposide	[2][7]

Experimental Protocols

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A five-step reaction sequence is employed, with the Achmatowicz oxidative cyclization being the core reaction for generating the pyranone intermediate. This is followed by reactions to build the pyridazinone ring and subsequent functionalization.

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

- Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, SK-BR-3) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

This assay quantifies the number of apoptotic cells following treatment with the test compounds.

- Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the test compound for 24 or 48 hours.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
- Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-),

early apoptotic (Annexin V+/PI-), and late apoptotic/necrootic (Annexin V+/PI+) cells.

II. Antimicrobial Applications

Tetrahydro-2H-pyran derivatives have also been investigated for their antibacterial and antifungal properties. The antimicrobial activity is often associated with the specific substituents on the pyran ring.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative pyran derivatives against various microbial strains.

Compound ID	Microorganism	MIC (µg/mL)	Reference
8a	Staphylococcus aureus ATCC 2593	1.56	
9	Streptococcus sp. C203M	0.75	
4g	Staphylococcus aureus ATCC 25923	< Ampicillin	[5]
4j	Staphylococcus aureus ATCC 25923	< Ampicillin	[5]
4g	Staphylococcus epidermidis ATCC 14990	< Ampicillin	[5]
4j	Staphylococcus epidermidis ATCC 14990	< Ampicillin	[5]

Experimental Protocol

- Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

- Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate containing Mueller-Hinton broth.
- Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and vehicle).
- Incubation: Incubate the microplate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Antiviral Applications

The pyran scaffold is a recognized moiety in the design of antiviral drugs.^{[8][9]} Fused pyranopyrazole systems have recently been identified as potential inhibitors of human coronaviruses.

Mechanism of Action

For certain coronaviruses, pyranopyrazole derivatives have been shown to inhibit the main protease (Mpro or 3CLpro), an enzyme essential for viral replication.^{[8][9]} By blocking the activity of this protease, the compounds prevent the processing of viral polyproteins, thereby halting the viral life cycle.

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Quantitative Data: Antiviral Activity

The following table shows the antiviral efficacy of a representative pyranopyrazole derivative against human coronavirus 229E (HCoV-229E).^[9]

Compound ID	Virus	Cell Line	IC50 (µM)	CC50 (µM)	Selectivity Index (SI)
18	HCoV-229E	Vero-E6	-	-	12.6

Note: Specific IC50 and CC50 values were not provided in the abstract, but a high selectivity index indicates potent and selective antiviral activity.

Experimental Protocols

A common method for the synthesis of pyrano[2,3-c]pyrazoles is a one-pot, multi-component reaction.

- **Reaction Setup:** In a suitable solvent (e.g., ethanol, water, or a mixture), combine an aromatic aldehyde, malononitrile, a β -ketoester (e.g., ethyl acetoacetate), and hydrazine hydrate.
- **Catalyst:** A catalyst, such as piperidine or an ionic liquid, may be used to facilitate the reaction.
- **Reaction Conditions:** The reaction is typically stirred at room temperature or under reflux for a specified period.
- **Workup and Purification:** The product is isolated by filtration and purified by recrystallization.
- **Cell Culture:** Prepare confluent monolayers of a suitable cell line (e.g., Vero E6) in 96-well plates.
- **Compound Preparation:** Prepare serial dilutions of the test compounds.
- **Infection:** Treat the cells with the test compounds and then infect them with the virus. Include virus controls (infected, untreated cells) and cell controls (uninfected, untreated cells).
- **Incubation:** Incubate the plates until significant cytopathic effect (CPE) is observed in the virus control wells.
- **Viability Assessment:** Quantify cell viability using a suitable method, such as staining with neutral red or MTT.
- **Data Analysis:** Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) by regression analysis. Calculate the selectivity index (SI = CC50/EC50).

IV. Pharmacokinetics and ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates are critical for their development.[3][10][11] In silico ADME predictions for some antiviral pyranopyrazole derivatives suggest favorable pharmacokinetic profiles, indicating they are likely to be metabolically stable.[9][12]

Experimental Protocols

A standard battery of in vitro ADME assays can be performed to evaluate the drug-like properties of the synthesized compounds.

- Solubility: Determine the kinetic and thermodynamic solubility in aqueous buffers.
- Permeability: Assess permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
- Metabolic Stability: Evaluate the stability of the compounds in the presence of liver microsomes or hepatocytes to predict hepatic clearance.
- Plasma Protein Binding: Determine the extent of binding to plasma proteins using methods like equilibrium dialysis.
- CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

Conclusion

The **tetrahydro-2H-pyran-3-ol** scaffold and its derivatives, particularly fused heterocyclic systems like pyranopyrazoles, represent a promising area for the discovery of new therapeutic agents. They have demonstrated significant potential in the fields of oncology, infectious diseases, and virology. The protocols and data presented in these application notes are intended to provide a foundation for researchers to further explore the medicinal chemistry of this versatile scaffold and to develop novel drug candidates with improved efficacy and safety profiles.

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